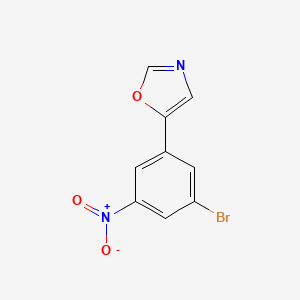
4-Bromo-2-cyano-6-methoxybenzoic acid
Overview
Description
4-Bromo-2-cyano-6-methoxybenzoic acid, also known as 4-BCMBA, is an organic compound widely used in the field of synthetic organic chemistry. It has a wide range of uses in the synthesis of pharmaceuticals, polymers, and other materials. 4-BCMBA is a useful reagent in the synthesis of a variety of organic molecules and has been used in the synthesis of a number of biologically active compounds. The compound is also used in the synthesis of polymers and other materials, and has been used in the synthesis of a number of biologically active compounds.
Scientific Research Applications
4-Bromo-2-cyano-6-methoxybenzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a number of biologically active compounds, such as antibiotics, antifungals, and anti-cancer drugs. The compound has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, this compound has been used in the synthesis of a variety of organic molecules, such as dyes, fragrances, and pharmaceuticals.
Mechanism of Action
4-Bromo-2-cyano-6-methoxybenzoic acid is an organic compound that acts as a catalyst in the synthesis of a variety of organic molecules. The compound has a strong affinity for electron-rich substrates, such as amines, alcohols, and carboxylic acids. The compound is also capable of forming covalent bonds with these substrates. This allows the compound to act as a catalyst in the synthesis of a variety of organic molecules.
Biochemical and Physiological Effects
This compound is a non-toxic compound that has no known adverse effects on human health. The compound is not known to be metabolized by the body, and is not known to interact with any biochemical or physiological processes.
Advantages and Limitations for Lab Experiments
4-Bromo-2-cyano-6-methoxybenzoic acid is a useful reagent for a variety of laboratory experiments. The compound is easy to handle and is stable in a variety of solvents. Additionally, the compound is soluble in a variety of organic solvents, which makes it an ideal reagent for a variety of synthetic reactions. The compound is also relatively inexpensive and widely available. However, the compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for 4-Bromo-2-cyano-6-methoxybenzoic acid. The compound could be used in the synthesis of more complex organic molecules, such as polymers and other materials. Additionally, the compound could be used in the synthesis of more biologically active compounds, such as antibiotics and anti-cancer drugs. Furthermore, the compound could be used in the development of new catalysts for a variety of organic reactions. Finally, the compound could be used in the development of new synthetic methods for the synthesis of a variety of organic molecules.
properties
IUPAC Name |
4-bromo-2-cyano-6-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-7-3-6(10)2-5(4-11)8(7)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVRCLWFBIEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate](/img/structure/B1474934.png)
![4-[3-(4-Bromo-3-fluorophenoxy)-propyl]-morpholine](/img/structure/B1474935.png)

![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate](/img/structure/B1474937.png)


![4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1474946.png)

